2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that features a unique structure combining an azepane ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of azepane with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
- 2-(morpholin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
- 2-(pyrrolidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c15-9(12-10-13-11-8-16-10)7-14-5-3-1-2-4-6-14/h8H,1-7H2,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYDBYVMCYLSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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